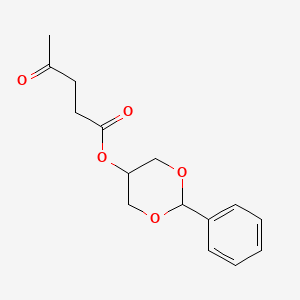![molecular formula C15H21NO B14188805 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-55-7](/img/structure/B14188805.png)
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The but-3-en-1-yl group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.
Formation of the Phenolic Group: The phenolic group is introduced via electrophilic aromatic substitution, often using phenol as the starting material.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To ensure high yield and purity, catalytic hydrogenation may be employed.
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated phenols and amines.
Wissenschaftliche Forschungsanwendungen
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to the presence of both phenolic and amino functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
CAS-Nummer |
922191-55-7 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
2-[(2S)-2-(but-3-enylamino)pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C15H21NO/c1-4-6-12-16-15(3,11-5-2)13-9-7-8-10-14(13)17/h4-5,7-10,16-17H,1-2,6,11-12H2,3H3/t15-/m0/s1 |
InChI-Schlüssel |
OXHDQMDHGORXDZ-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@](CC=C)(C1=CC=CC=C1O)NCCC=C |
Kanonische SMILES |
CC(CC=C)(C1=CC=CC=C1O)NCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)




![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)


![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
